2-(3-Nitrobenzamido)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitrobenzamido)thiophene-3-carboxamide is a chemical compound with the molecular formula C12H9N3O4S and a molecular weight of 291.28. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications.
Mechanism of Action
Target of Action
The primary target of 2-(3-Nitrobenzamido)thiophene-3-carboxamide is mitochondrial complex I . This complex is a crucial component of the mitochondrial electron transport chain, which plays a vital role in cellular respiration and energy production.
Mode of Action
This compound interacts with its target by inhibiting the activity of mitochondrial complex I . This inhibition disrupts the normal function of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can induce cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrobenzamido)thiophene-3-carboxamide typically involves the following steps:
Nitration of Benzamide: The starting material, benzamide, undergoes nitration to form 3-nitrobenzamide. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration.
Formation of Thiophene Derivative: The 3-nitrobenzamide is then reacted with thiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine. This step involves the formation of an amide bond between the benzamide and thiophene moieties.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrobenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the thiophene ring.
Oxidation: The thiophene ring can be oxidized under strong oxidative conditions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Reduction: 2-(3-Aminobenzamido)thiophene-3-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Thiophene sulfoxides or sulfones.
Scientific Research Applications
2-(3-Nitrobenzamido)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(3-Aminobenzamido)thiophene-3-carboxamide: A reduced form of the compound with an amino group instead of a nitro group.
Thiophene-3-carboxamide derivatives: Compounds with similar thiophene and carboxamide structures but different substituents on the benzamide moiety.
Uniqueness
2-(3-Nitrobenzamido)thiophene-3-carboxamide is unique due to the presence of both a nitro group and a thiophene ring, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields of research.
Properties
IUPAC Name |
2-[(3-nitrobenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4S/c13-10(16)9-4-5-20-12(9)14-11(17)7-2-1-3-8(6-7)15(18)19/h1-6H,(H2,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYAHGVMJMQPST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.